フルルビプロフェンナトリウム

概要

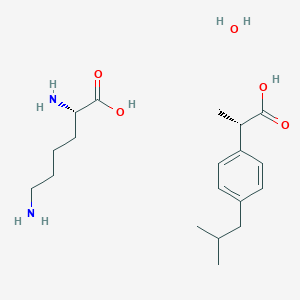

説明

フルルビプロフェンナトリウムは、フェニルアルカン酸誘導体のファミリーに属する非ステロイド性抗炎症薬 (NSAID) です。主に鎮痛、解熱、抗炎症作用のために使用されます。フルルビプロフェンナトリウムは、関節リウマチ、変形性関節症、強直性脊椎炎の治療によく用いられます。 また、眼科手術中に手術中の瞳孔縮小を防ぐための眼科用溶液にも使用されます .

科学的研究の応用

Flurbiprofen sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of nonsteroidal anti-inflammatory drugs and their interactions.

Biology: Flurbiprofen sodium is used to study the effects of NSAIDs on cellular processes and inflammation.

Medicine: It is extensively used in clinical research for the treatment of inflammatory diseases, pain management, and ocular conditions.

Industry: Flurbiprofen sodium is used in the formulation of various pharmaceutical products, including tablets, gels, and ophthalmic solutions .

作用機序

フルルビプロフェンナトリウムは、シクロオキシゲナーゼ (COX) 酵素、特に COX-1 と COX-2 を阻害することによって作用を発揮します。この阻害は、炎症、痛み、発熱の原因となるプロスタグランジンの前駆体の形成を減少させます。 フルルビプロフェンナトリウムは、炎症性サイトカインのレベルを低下させることで、炎症性疾患に関連する症状を効果的に軽減します .

6. 類似の化合物との比較

フルルビプロフェンナトリウムは、イブプロフェン、ケトプロフェン、ジクロフェナクなどの他のNSAIDと比較されます。

イブプロフェン: フルルビプロフェンナトリウムとイブプロフェンはどちらも、疼痛緩和と炎症に使用されます。フルルビプロフェンナトリウムはより強力で、作用時間が長くなります。

ケトプロフェン: フルルビプロフェンナトリウムと同様に、ケトプロフェンは抗炎症作用のために使用されます。しかし、フルルビプロフェンナトリウムはより高い効力を持っています。

ジクロフェナク: ジクロフェナクは、類似の使用用途を持つ別のNSAIDですが、フルルビプロフェンナトリウムは眼科における特定の用途のために好まれます

類似の化合物のリスト:

- イブプロフェン

- ケトプロフェン

- ジクロフェナク

- ナプロキセン

- インドメタシン

フルルビプロフェンナトリウムは、眼科における特定の用途と、他のNSAIDと比較して高い効力で際立っています。

生化学分析

Biochemical Properties

Flurbiprofen sodium exhibits anti-inflammatory, antipyretic, and analgesic activity . It interacts with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting the synthesis of prostaglandins, which play a key role in inflammation .

Cellular Effects

Flurbiprofen sodium’s anti-inflammatory effects are believed to be due to its ability to inhibit the cyclooxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins are mediators of certain kinds of intraocular inflammation .

Molecular Mechanism

The molecular mechanism of action of Flurbiprofen sodium involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .

Temporal Effects in Laboratory Settings

A systematic review reported a total of five haemorrhagic events in patients taking Flurbiprofen 8.75 mg lozenge during a 7-day treatment course .

Dosage Effects in Animal Models

The effects of Flurbiprofen sodium vary with different dosages in animal models

Metabolic Pathways

Flurbiprofen sodium is involved in the arachidonic acid metabolism pathway . It interacts with the cyclooxygenase (COX) enzyme, which plays a crucial role in this pathway .

Transport and Distribution

It is known that Flurbiprofen sodium is more than 99% bound to plasma proteins .

準備方法

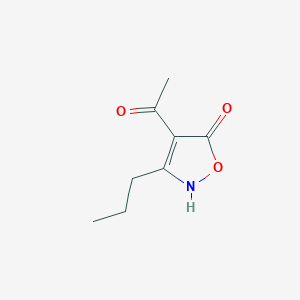

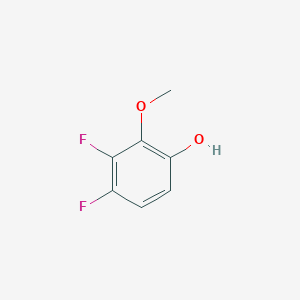

合成経路と反応条件: フルルビプロフェンナトリウムの合成には、いくつかの段階が含まれます。

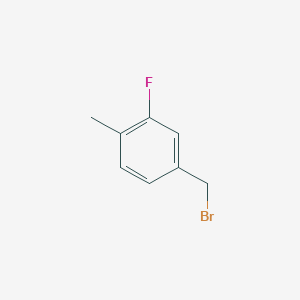

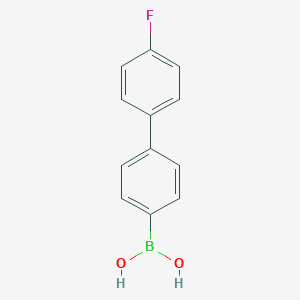

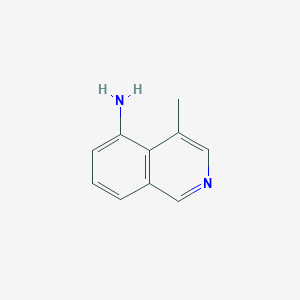

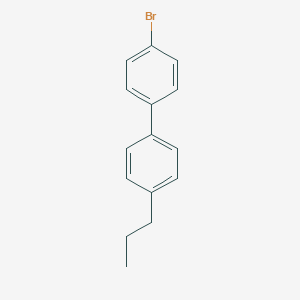

(2-フルオロ-4-ビフェニル) マグネシウムブロミドの調製: これは、2-フルオロ-4-ブロモビフェニルと金属マグネシウムを40〜65°Cで反応させることによって達成されます。

フルルビプロフェンエチルエステルの生成: 次に、(2-フルオロ-4-ビフェニル) マグネシウムブロミドを、ニッケル触媒の作用下でエチル2-ブロモプロピオネートと反応させます。

フルルビプロフェンナトリウムを得るための加水分解: フルルビプロフェンエチルエステルを加水分解してフルルビプロフェンナトリウムを生成します.

工業的製造方法: フルルビプロフェンナトリウムの工業的製造には、さまざまな形態の化合物の結晶化が含まれます。このプロセスには、フルルビプロフェンを溶媒に溶解し、抗酸化剤を加えてから水酸化ナトリウムと反応させることが含まれます。 次に、混合物を冷却してフルルビプロフェンナトリウムの結晶を析出させます .

3. 化学反応解析

反応の種類: フルルビプロフェンナトリウムは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: フルルビプロフェンナトリウムは、さまざまな酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、フルルビプロフェンナトリウムをその還元形に変換することができます。

置換: フルルビプロフェンナトリウムは、特に芳香環で、置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロゲン化反応は、臭素または塩素などのハロゲン化剤を使用して実行できます。

主要な生成物: これらの反応から生成される主な生成物には、酸化誘導体、還元形、および置換フルルビプロフェンナトリウム化合物が含まれます .

4. 科学研究への応用

フルルビプロフェンナトリウムは、科学研究で幅広く応用されています。

化学: 非ステロイド性抗炎症薬とその相互作用の研究におけるモデル化合物として使用されます。

生物学: フルルビプロフェンナトリウムは、NSAIDが細胞プロセスと炎症に及ぼす影響を研究するために使用されます。

医学: 炎症性疾患の治療、疼痛管理、および眼科的状態における臨床研究で広く使用されています。

化学反応の分析

Types of Reactions: Flurbiprofen sodium undergoes several types of chemical reactions, including:

Oxidation: Flurbiprofen sodium can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert flurbiprofen sodium to its reduced forms.

Substitution: Flurbiprofen sodium can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flurbiprofen sodium compounds .

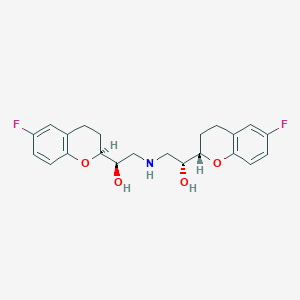

類似化合物との比較

- Ibuprofen

- Ketoprofen

- Diclofenac

- Naproxen

- Indomethacin

Flurbiprofen sodium stands out due to its specific applications in ophthalmology and its higher potency compared to other NSAIDs.

特性

IUPAC Name |

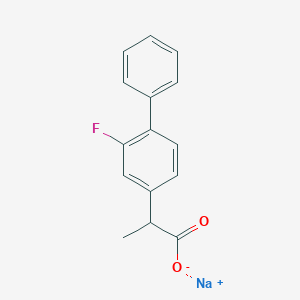

sodium;2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGTGKMTMVIKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972216 | |

| Record name | Flurbiprofen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56767-76-1 | |

| Record name | Flurbiprofen sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurbiprofen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-fluoro-α-methyl[1,1'-biphenyl]-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURBIPROFEN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QE6AS001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

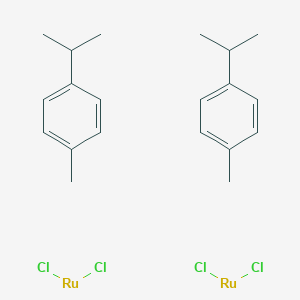

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Flurbiprofen Sodium exert its anti-inflammatory effects?

A1: [] Flurbiprofen Sodium, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX), an enzyme responsible for converting arachidonic acid into prostaglandins. [] Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Flurbiprofen Sodium reduces the production of these inflammatory mediators, thereby mitigating inflammation. [, , , ]

Q2: Are there other mechanisms by which Flurbiprofen Sodium acts?

A2: [] Besides COX inhibition, Flurbiprofen Sodium has been shown to inhibit carbonic anhydrase, an enzyme involved in aqueous humor production. [] This inhibition may contribute to its efficacy in reducing intraocular pressure. []

Q3: What is the molecular formula and weight of Flurbiprofen Sodium?

A3: The molecular formula of Flurbiprofen Sodium is C15H12FNaO2, and its molecular weight is 266.23 g/mol.

Q4: Which polymers have been investigated for formulating Flurbiprofen Sodium ocular inserts (ocuserts)?

A5: [] Researchers have explored various polymers for formulating Flurbiprofen Sodium ocuserts, including Ethyl Cellulose, Polyvinylpyrrolidone K30 (PVP K30), Eudragit RS 100, and Eudragit RL 100. [] These polymers offer different release characteristics and can be combined to achieve desired drug delivery profiles. []

Q5: What challenges are associated with the formulation of Flurbiprofen Sodium for ocular delivery?

A7: [] One of the primary challenges in formulating Flurbiprofen Sodium for ocular delivery is overcoming precorneal loss, which reduces the amount of drug reaching the target site. [] To address this, researchers have investigated various strategies, including the development of ocuserts. []

Q6: What is the rationale behind using ocuserts for delivering Flurbiprofen Sodium?

A8: [] Ocuserts are designed to provide sustained drug release, thereby increasing the drug's residence time in the eye and enhancing its bioavailability. [, ] This approach aims to improve therapeutic efficacy while minimizing systemic side effects. []

Q7: How does the pharmacokinetic profile of Flurbiprofen Sodium differ between different ocular delivery systems?

A9: [] Studies comparing Flurbiprofen Sodium eye drops to a nanoemulsion-in-situ gel system (NE-ISG) in rabbits demonstrated that the NE-ISG significantly prolonged corneal retention time and increased the mean residence time (MRT) and area under the curve (AUC) in aqueous humor. [] This suggests enhanced ocular bioavailability with the NE-ISG formulation. []

Q8: Has Flurbiprofen Sodium been investigated for its efficacy in managing post-operative inflammation after cataract surgery?

A10: [] Yes, a prospective study compared the efficacy of topical Flurbiprofen Sodium (0.03%) with Loteprednol Etabonate (0.5%) in patients after cataract extraction. [] The study found no statistically significant difference between the two treatments in controlling postoperative inflammation, suggesting that Flurbiprofen Sodium could be a viable alternative to topical corticosteroids in certain cases. []

Q9: What is the efficacy of long-term topical Flurbiprofen Sodium in managing lens capsule opacities following cataract surgery in dogs?

A11: A study investigating the efficacy of long-term topical Flurbiprofen Sodium 0.03% in dogs undergoing phacoemulsification for cataracts found no significant difference in lens capsule opacity formation compared to a control group receiving artificial tears. [] This suggests that long-term use of topical Flurbiprofen Sodium might not be effective in preventing lens capsule opacities in dogs following this surgery. []

Q10: How does the type of suppository base affect the release of Flurbiprofen Sodium?

A12: [] Studies evaluating Flurbiprofen Sodium suppositories prepared with different bases, including cocoa butter, polyethylene glycol 4000 (PEG 4000), and PEG 6000, revealed varying drug release rates. [, ] The order of release rate was observed to be PEG 4000 > PEG 6000 > cocoa butter. [] This difference highlights the influence of the suppository base on drug release kinetics. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。